molecular formula C19H15N3O3S B2661027 4-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4H-chromene-2-carboxamide CAS No. 2034568-79-9

4-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B2661027
CAS No.: 2034568-79-9
M. Wt: 365.41
InChI Key: CFWXDVTUQXCOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a pyrazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe final step usually involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Coupling reagents: EDCI, DCC.

    Bases: Triethylamine, pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets.

Properties

IUPAC Name

4-oxo-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-16-10-18(25-17-5-2-1-4-14(16)17)19(24)20-11-15(13-6-9-26-12-13)22-8-3-7-21-22/h1-10,12,15H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWXDVTUQXCOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.